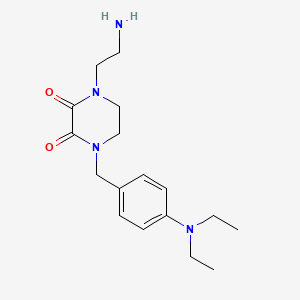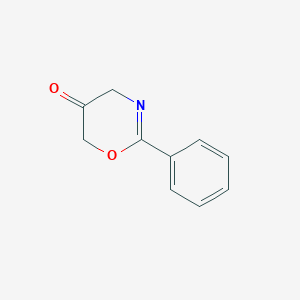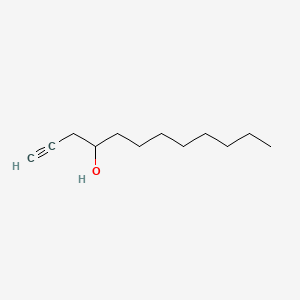![molecular formula C11H14Cl4 B14454048 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane CAS No. 72853-10-2](/img/structure/B14454048.png)
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-9-(trichloroethenyl)bicyclo[610]nonane is a chemical compound that belongs to the class of bicyclic compounds It consists of a bicyclo[610]nonane framework with a chlorine atom and a trichloroethenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[6.1.0]nonane with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonane: A structurally similar compound without the chlorine and trichloroethenyl groups.
9-Chloro-9-(dichloroethenyl)bicyclo[6.1.0]nonane: A related compound with one less chlorine atom in the trichloroethenyl group.
9-Bromo-9-(trichloroethenyl)bicyclo[6.1.0]nonane: A brominated analogue of the compound.
Uniqueness
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
72853-10-2 |
|---|---|
Molekularformel |
C11H14Cl4 |
Molekulargewicht |
288.0 g/mol |
IUPAC-Name |
9-chloro-9-(1,2,2-trichloroethenyl)bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H14Cl4/c12-9(10(13)14)11(15)7-5-3-1-2-4-6-8(7)11/h7-8H,1-6H2 |
InChI-Schlüssel |
LGGMQJVNMIWJJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2C(C2(C(=C(Cl)Cl)Cl)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


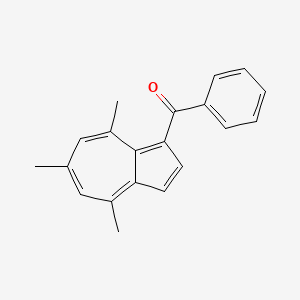
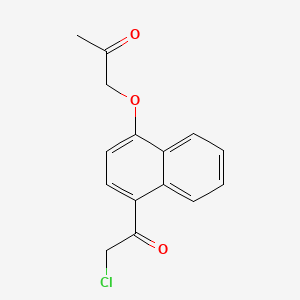
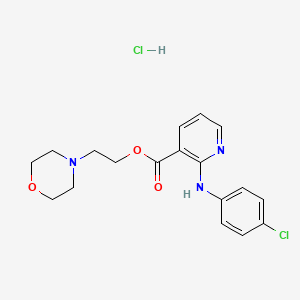


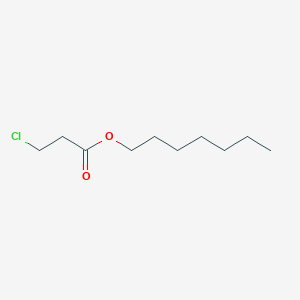

![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
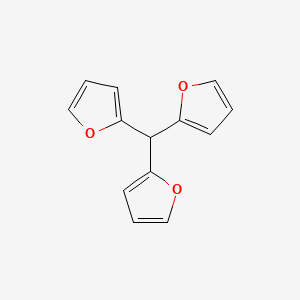
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
